Superior Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChR) Compared to mCPP
The target compound is a highly potent antagonist of the α3β4 nAChR subtype, with an IC50 of 1.8 nM. This is a key differentiator from its close analog mCPP, which shows no significant activity at this receptor. The exceptional potency for the α3β4 subtype, as compared to the related α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) subtypes, highlights a notable degree of subtype selectivity [1]. This activity profile is absent in simple phenylpiperazine analogs, making the compound a valuable probe for dissecting nAChR pharmacology.
| Evidence Dimension | Antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4); 12.0 nM (α4β2); 15.0 nM (α4β4) |
| Comparator Or Baseline | mCPP (1-(3-chlorophenyl)piperazine): No significant antagonist activity reported for α3β4 nAChR. |
| Quantified Difference | Target compound is a potent antagonist, whereas mCPP is inactive at this target. |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
This unique, potent, and subtype-selective antagonism enables researchers to specifically modulate α3β4 nAChR activity, a target implicated in addiction and pain, which cannot be achieved with mCPP or other flexible phenylpiperazines.
- [1] EcoDrugPlus Database. Compound 2126094: Antagonist activity at alpha3beta4, alpha4beta2, and alpha4beta4 nAChR. View Source
